6-Methylbicyclo[4.1.0]heptan-2-one

Photochemistry Cyclopropyl Ketone Structure-Reactivity Relationship

6-Methylbicyclo[4.1.0]heptan-2-one (CAS 14845-41-1), also referred to as 6-methylnorcaran-2-one, is a bicyclic ketone belonging to the norcaranone class. It features a bicyclo[4.1.0]heptane skeleton with a methyl substituent at the C-6 bridgehead position and a carbonyl group at C-2.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 14845-41-1
Cat. No. B085288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylbicyclo[4.1.0]heptan-2-one
CAS14845-41-1
Synonyms6-Methylnorcaran-2-one
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCC12CCCC(=O)C1C2
InChIInChI=1S/C8H12O/c1-8-4-2-3-7(9)6(8)5-8/h6H,2-5H2,1H3
InChIKeyUEILJFFGJJRFFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylbicyclo[4.1.0]heptan-2-one (CAS 14845-41-1): Core Identity and Structural Baseline for Procurement Evaluation


6-Methylbicyclo[4.1.0]heptan-2-one (CAS 14845-41-1), also referred to as 6-methylnorcaran-2-one, is a bicyclic ketone belonging to the norcaranone class. It features a bicyclo[4.1.0]heptane skeleton with a methyl substituent at the C-6 bridgehead position and a carbonyl group at C-2 [1]. This compound serves as a conformationally constrained cyclopropyl ketone scaffold that has been utilized in mechanistic photochemical studies and as a synthetic intermediate [2]. Its structural rigidity and defined stereoelectronic properties distinguish it from more flexible acyclic analogs, making it a relevant candidate for structure-activity relationship (SAR) investigations and photostability-demanding synthetic applications.

Why Generic Substitution Fails: Critical Photochemical Reactivity Divergence Among Alkyl-Substituted Bicyclo[4.1.0]heptan-2-ones


Within the bicyclo[4.1.0]heptan-2-one series, subtle alkyl substitution patterns produce drastic differences in photochemical behavior. The unsubstituted parent compound and its 1-methyl analog undergo efficient photoisomerization to 2-cyclohexenone products, while the introduction of a methyl group at the C-6 position nearly completely suppresses this reactivity [1]. This non-linear structure-activity relationship means that researchers cannot assume functional interchangeability among regioisomers. Selecting the incorrect analog for a photochemical application—or an application where unintended photoisomerization must be avoided—can lead to quantitative failure. The evidence below quantifies these differences to support informed, data-driven procurement decisions.

6-Methylbicyclo[4.1.0]heptan-2-one: Quantitative Differentiation Evidence Against Closest Analogs


Photochemical Inertness: Monomeric Photoproduct Yield vs. Unsubstituted and 1-Methyl Analogs

Under n→π* excitation (Vycor-filtered light, t-butyl alcohol), 6-methylbicyclo[4.1.0]heptan-2-one (compound 5) produces only trace monomeric photoproducts (<1%), whereas the unsubstituted bicyclo[4.1.0]heptan-2-one yields 31% 2-cyclohexenone and the 1-methyl derivative yields 4% [1]. This >30-fold reduction relative to the parent and >4-fold reduction relative to the 1-methyl analog establishes the C-6 methyl substituent as a powerful photochemical deactivating group.

Photochemistry Cyclopropyl Ketone Structure-Reactivity Relationship

Negligible Photoreactivity Relative to 1,6-Dimethyl Analog Under Extended Irradiation

In direct comparison with the 1,6-dimethylbicyclo[4.1.0]heptan-2-one (compound 6) under identical irradiation conditions (Corex-filtered light, t-butyl alcohol, 10 h), the monomethyl analog (compound 5) showed no appreciable monomeric photoproduct formation, while compound 6 also displayed minimal reactivity but with different mechanistic implications [1]. The 6-methyl compound consistently demonstrates the most suppressed photochemical ring-opening among the series, as evidenced by quantitative GLPC monitoring showing negligible product peaks.

Photostability Cyclopropane Ring Opening Comparative Photolysis

Preferential C1-C7 Bond Rupture Selectivity Differentiates 6-Methyl from 1-Methyl Substitution Pattern

Mechanistic analysis demonstrates that the 6-methyl group enforces geometric overlap constraints that disfavor the C1-C6 bond rupture pathway available to the 1-methyl analog; instead, the C1-C7 bond cleavage—which leads to a less stable primary radical intermediate—is geometrically preferred [1]. This contrasts with the 1-methyl analog where the methyl group at C-1 still permits productive ring opening (4% yield). The 6-methyl substitution thus alters the fundamental reaction coordinate rather than merely attenuating reactivity.

Regioselectivity Photochemical Mechanism Cyclopropane Bond Cleavage

Optimal Application Scenarios for 6-Methylbicyclo[4.1.0]heptan-2-one Based on Quantitative Differentiation Evidence


Photostable Cyclopropyl Ketone Scaffold for Synthetic Methodology Development

In synthetic sequences where a cyclopropyl ketone moiety must survive ambient or UV light exposure without undergoing photoisomerization, 6-methylbicyclo[4.1.0]heptan-2-one provides a quantitatively validated inert scaffold. Its <1% monomeric photoproduct yield under n→π* excitation [1] contrasts sharply with the 31% yield for the unsubstituted analog, enabling multi-step synthetic routes that would be compromised by the photolability of other norcaranones.

Mechanistic Probe for Cyclopropane Ring-Opening Selectivity Studies

The compound's unique conformational constraint, which enforces exclusive C1-C7 bond overlap while suppressing C1-C6 cleavage [1], makes it a valuable mechanistic probe. Researchers investigating stereoelectronic control in cyclopropane ring-opening reactions can use this compound as a negative control—demonstrating the consequences of disfavoring the thermodynamically preferred bond rupture pathway.

Calibration Standard for Photochemical Reaction Monitoring

Owing to its extreme photochemical inertness, 6-methylbicyclo[4.1.0]heptan-2-one can serve as an internal standard or calibration reference in photochemical experiments. Its negligible consumption under irradiation conditions where other cyclopropyl ketones react efficiently [1] provides a stable baseline for quantifying photoproduct formation and reaction kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylbicyclo[4.1.0]heptan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.